
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is a complex organic compound that features both benzyloxycarbonyl and butoxycarbonyl protective groups. These groups are often used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a piperidine ring, which is a common scaffold in medicinal chemistry due to its presence in many pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the benzyloxycarbonyl (Cbz) and butoxycarbonyl (Boc) protective groups sequentially. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protective groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 2-(1-Boc-4-(Cbz-Amino)-Piperidin-4-Yl)Acetic Acid
Uniqueness
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is unique due to its dual protective groups, which provide versatility in synthetic applications. The combination of Cbz and Boc groups allows for selective deprotection, enabling the compound to be used in multi-step synthesis without interfering with other functional groups .
Propriétés
Formule moléculaire |
C19H28N2O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-3-4-14-24-18(23)21-12-10-19(2,11-13-21)20-17(22)25-15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |
Clé InChI |
UWCLGPXPKJJCRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1CCC(CC1)(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


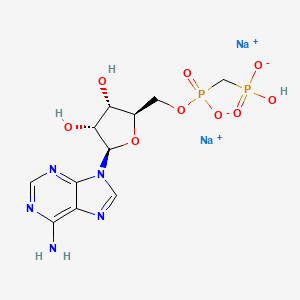
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)

![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)


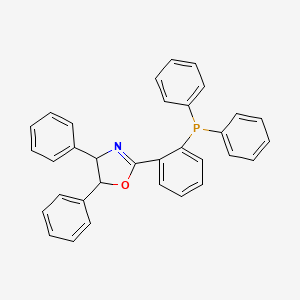
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
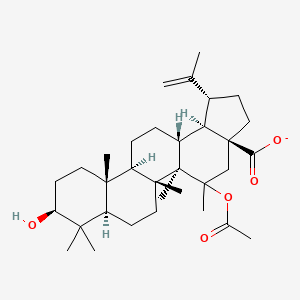
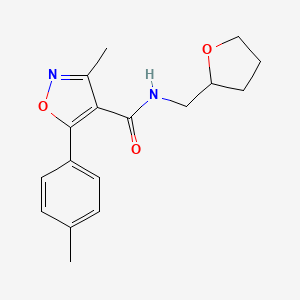
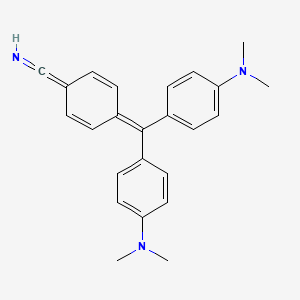

![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
